2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid
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Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid typically involves the condensation of 2,5-dimethylpyrrole with a suitable butanoic acid derivative. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride in water . This method provides good yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include pyrrole oxides, alcohols, amines, and various substituted pyrrole derivatives .
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enoyl ACP reductase and dihydrofolate reductase, enzymes that are crucial for bacterial cell wall synthesis and folate metabolism, respectively . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: Known for its antibacterial and antitubercular activities.
N’-(2-(substituted)acetyl)benzohydrazides: Exhibits dual inhibition of enoyl ACP reductase and dihydrofolate reductase.
Uniqueness
2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is unique due to its specific structural features, which allow it to interact with multiple molecular targets. Its ability to inhibit key enzymes involved in bacterial metabolism makes it a promising candidate for the development of new antimicrobial agents.
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8-6-7-9(2)13(8)10(11(14)15)12(3,4)5/h6-7,10H,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWSBOFVAFUOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(C(=O)O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339230-23-7 |
Source
|
Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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